molecular formula C23H21FN4O3 B12176793 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide

Cat. No.: B12176793
M. Wt: 420.4 g/mol
InChI Key: IZWWQGXTKPATCX-UHFFFAOYSA-N
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Description

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, a fluorophenyl group, and an indole moiety, making it a unique molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the fluorophenyl group and the indole moiety. Common reagents used in these reactions include various halogenated compounds, acids, and bases under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Developing new materials or catalysts based on its unique structure.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide stands out due to its unique combination of a pyridazinone core, a fluorophenyl group, and an indole moiety

Properties

Molecular Formula

C23H21FN4O3

Molecular Weight

420.4 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[2-(5-methoxyindol-1-yl)ethyl]acetamide

InChI

InChI=1S/C23H21FN4O3/c1-31-19-6-8-21-17(14-19)10-12-27(21)13-11-25-22(29)15-28-23(30)9-7-20(26-28)16-2-4-18(24)5-3-16/h2-10,12,14H,11,13,15H2,1H3,(H,25,29)

InChI Key

IZWWQGXTKPATCX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F

Origin of Product

United States

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